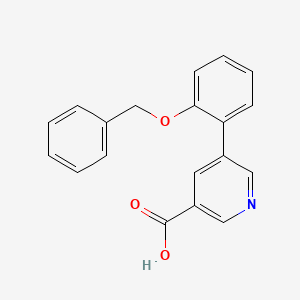

5-(2-Benzyloxyphenyl)nicotinic acid

Description

Properties

IUPAC Name |

5-(2-phenylmethoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-19(22)16-10-15(11-20-12-16)17-8-4-5-9-18(17)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVVHCWLYGHIPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CN=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602520 | |

| Record name | 5-[2-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893740-64-2 | |

| Record name | 5-[2-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent and Catalyst Selection

By-Product Management

Chemical Reactions Analysis

Types of Reactions

5-(2-Benzyloxyphenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as hydrogen gas, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(2-Benzyloxyphenyl)nicotinic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(2-Benzyloxyphenyl)nicotinic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may interact with G protein-coupled receptors, influencing intracellular signaling pathways .

Comparison with Similar Compounds

Structural Isomers: Positional Variations of the Benzyloxy Group

- SMILES: OC(=O)c1cncc(c1)c2ccc(OCc3ccccc3)cc2 .

- 5-(3-Benzyloxyphenyl)nicotinic Acid (CAS 893740-67-5):

- 5-(2-Benzyloxyphenyl)nicotinic Acid (Hypothetical):

- Ortho substitution may increase steric strain, affecting intermolecular interactions and melting points.

Functional Group Variations in 5-Substituted Nicotinic Acids

highlights diverse 5-substituted nicotinic acids with distinct electronic and steric profiles:

| Compound | Substituent | Key Properties |

|---|---|---|

| 5-Hydroxynicotinic acid | -OH | High polarity, acidic (pKa ~2.5) |

| 5-Bromonicotinic acid | -Br | Electron-withdrawing, enhances acidity |

| 5-Thiomethylnicotinic acid | -SMe | Nucleophilic reactivity, moderate lipophilicity |

| This compound | -OCH₂Ph (ortho) | High lipophilicity, steric bulk |

The benzyloxy group’s hydrophobicity (logP ~3.5 estimated) contrasts with polar substituents like -OH or -Br, impacting solubility and bioavailability .

Fluorinated Analogs

and describe fluorophenyl-substituted nicotinic acids:

- 5-(2,4-Difluorophenyl)nicotinic Acid :

- 5-(2-Fluorophenyl)nicotinic Acid (CAS 705961-96-2):

Multi-Carboxylate Derivatives

introduces 5-(3',5'-Dicarboxylphenyl)nicotinic Acid (DCPN, CAS 1261960-45-5):

- Additional carboxyl groups enhance water solubility and enable coordination in metal-organic frameworks (MOFs).

- Applications: Used in synthesizing MOFs like DE-NOTT-100 for gas storage .

Glucokinase Activators with Nicotinic Acid Moieties

describes glucokinase activators (GKAs) with substituted nicotinic acid cores:

- GKA50 : Features bulky isopropoxy and phenylethoxy groups.

- Comparison : The benzyloxy group in this compound may similarly enhance hydrophobic interactions but could reduce oral bioavailability due to higher molecular weight .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 5-(2-Benzyloxyphenyl)nicotinic acid, and what challenges arise during its preparation?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling a benzyloxy-substituted phenyl group to a nicotinic acid backbone. For example, a Suzuki-Miyaura coupling might link the aromatic moieties, followed by hydrolysis to yield the carboxylic acid group. Key challenges include controlling regioselectivity during coupling and minimizing side reactions like over-oxidation. Purification often requires column chromatography or recrystallization .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the aromatic substitution pattern and benzyloxy group presence. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (C=O stretch ~1700 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection assesses purity (>95% recommended for research use) .

Q. What experimental approaches are recommended to determine the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis). Monitor degradation via HPLC and track changes in melting point (if available). Store the compound in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

- Methodological Answer : Employ design of experiments (DoE) to evaluate factors like catalyst loading (e.g., Pd catalysts for coupling), solvent polarity (DMF vs. THF), and reaction time. Use kinetic studies to identify rate-limiting steps. For example, increasing temperature during coupling may enhance efficiency but risks side-product formation. Post-reaction quenching with mild acids (e.g., acetic acid) can improve carboxylic acid yield .

Q. What strategies address discrepancies in reported pharmacological activity data for structurally similar nicotinic acid derivatives?

- Methodological Answer : Perform comparative assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH, temperature, solvent controls). Use computational modeling (docking studies) to correlate structural features (e.g., benzyloxy substituent positioning) with activity. Validate findings with orthogonal methods, such as surface plasmon resonance (SPR) for binding affinity measurements .

Q. How can researchers assess the compound’s potential mutagenicity or carcinogenicity in the absence of comprehensive toxicology data?

- Methodological Answer : Use in vitro models like Ames tests (bacterial reverse mutation assay) for mutagenicity screening and mammalian cell assays (e.g., micronucleus test) for genotoxicity. Predictive computational tools (e.g., QSAR models) can estimate toxicity based on structural analogs. Note that IARC, ACGIH, and NTP have not classified this compound as carcinogenic, but chronic exposure studies in rodents are advised .

Q. What analytical techniques are suitable for identifying decomposition products of this compound under oxidative or thermal stress?

- Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify degradation products. Gas chromatography-mass spectrometry (GC-MS) analyzes volatile byproducts. For thermal decomposition, thermogravimetric analysis (TGA) coupled with Fourier-transform infrared (FTIR) spectroscopy identifies evolved gases .

Data Gaps and Contradictions

Q. How should researchers approach the lack of reported physical properties (e.g., log P, water solubility) for this compound?

- Methodological Answer : Experimentally determine log P using shake-flask methods with octanol/water partitioning. Measure solubility via saturation shake-flask assays at physiological pH (1.2–7.4). Computational tools like ALOGPS or ChemAxon can provide preliminary estimates for prioritization .

Q. What methodologies resolve contradictions in stability data between theoretical predictions and experimental observations?

- Methodological Answer : Cross-validate computational stability predictions (e.g., DFT calculations for bond dissociation energies) with experimental stress testing. Use differential scanning calorimetry (DSC) to detect polymorphic transitions or exothermic decomposition events not predicted in silico .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.